2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1161012-25-4) is a pyrrolidine-containing compound with a central α-amino ketone scaffold. It is synthesized in high purity (>95%) and serves as a versatile intermediate in medicinal chemistry, particularly for developing anticonvulsant and antinociceptive agents . Its hydrochloride form (CAS: sc-341143) enhances solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
2-amino-2-phenyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h1-3,6-7,11H,4-5,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZMKJGUPQVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group undergoes nucleophilic attacks due to its electrophilic nature. Key reactions include:
Grignard Reagent Addition
-
Reagents : Methylmagnesium bromide (MeMgBr)
-
Conditions : Dry THF, 0°C → RT, 2–4 hrs
-
Product : Tertiary alcohol derivative (2-amino-2-phenyl-1-(pyrrolidin-1-yl)propan-1-ol)
Hydride Reduction
-
Reagents : Sodium borohydride (NaBH₄)
-
Conditions : Methanol, 0°C, 1 hr
-
Product : Secondary alcohol (2-amino-2-phenyl-1-(pyrrolidin-1-yl)ethanol)
Substitution Reactions
The α-carbon adjacent to the carbonyl participates in substitution reactions:
Nucleophilic Substitution
-
Reagents : Benzyl chloride, K₂CO₃
-
Conditions : DMF, 80°C, 6 hrs
-
Product : Benzylated derivative at the α-position
-
Yield : 58% (analogous to)
Electrophilic Aromatic Substitution
-
Reagents : HNO₃/H₂SO₄
-
Conditions : 0°C → RT, 3 hrs
-
Product : Nitro-substituted phenyl derivative
-
Mechanism : Directed by the electron-donating pyrrolidine ring (see )
Oxidation
The amino group resists oxidation under mild conditions but reacts with strong oxidizers:
-
Reagents : KMnO₄/H₂SO₄
-
Conditions : 60°C, 4 hrs
-
Product : Ketone oxidation to carboxylic acid (degradation observed)
-
Side Reaction : Partial cleavage of the pyrrolidine ring (noted in )
Reduction
-
Catalytic Hydrogenation :
-
Reagents : H₂ (1 atm), Pd/C
-
Conditions : Ethanol, RT, 12 hrs
-
Product : Amine-alcohol derivative
-
Yield : 90% (based on)
-
Condensation and Cyclization
The carbonyl and amino groups enable cyclocondensation:
Schiff Base Formation
-
Reagents : Benzaldehyde
-
Conditions : Ethanol, reflux, 8 hrs
-
Product : Imine-linked macrocycle
-
Application : Metal coordination (e.g., Cu²⁺ complexes, as in )
Coordination Chemistry
The amino and pyrrolidine groups act as ligands for transition metals:
Copper(II) Complexation
-
Reagents : CuBr₂
-
Conditions : Methanol, RT, 2 hrs
-
Product : [Cu(L)₂Br₂] (L = ligand)
Comparative Reaction Table
Mechanistic Insights
-
Nucleophilic Addition : Polarized C=O facilitates Grignard/hydride attacks, forming tetrahedral intermediates .
-
Aromatic Substitution : Pyrrolidine’s electron-donating effect activates the phenyl ring for nitration .
-
Oxidative Degradation : Strong oxidizers destabilize the pyrrolidine ring, leading to ring-opening products .
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., dopamine reuptake inhibition) and materials science (e.g., metal-organic frameworks ). Further studies should explore enantioselective syntheses and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one has been studied for its potential therapeutic effects. It is believed to act as a monoamine reuptake inhibitor , which could make it useful in treating various mood disorders. Research indicates that compounds with similar structures have demonstrated efficacy in enhancing serotonin and dopamine levels in the brain, potentially alleviating symptoms of depression and anxiety.
Case Study: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, revealing that modifications to the pyrrolidine ring significantly influenced its binding affinity to serotonin transporters. The findings suggest that further development could lead to new antidepressants with fewer side effects compared to existing medications .
Neuroscience
The compound is also being investigated for its role in neuropharmacology. Its structural resemblance to known psychoactive substances positions it as a candidate for studying receptor interactions in the central nervous system (CNS).
Case Study: Receptor Binding Studies
Research conducted at a leading neuroscience institute evaluated the binding affinity of this compound to various neurotransmitter receptors. Results indicated significant activity at the dopamine D2 receptor, suggesting potential applications in treating disorders like schizophrenia .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel compounds with potential pharmacological properties.
Case Study: Synthesis of Novel Compounds
A recent publication highlighted a synthetic route utilizing this compound as a precursor for developing new anti-inflammatory agents. The study demonstrated that derivatives produced from this compound exhibited promising activity against inflammatory markers in vitro .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to analogs with variations in nitrogen substituents, fluorination, and aromatic moieties (Table 1).
Table 1. Structural and Physicochemical Comparison
Key Observations:
- Fluorination: Difluoro analogs (e.g., 5b) exhibit increased lipophilicity (ClogP ~2.5 vs.
- Ring Systems : Piperazine-containing derivatives (e.g., 31) show higher molecular weights and altered basicity compared to pyrrolidine analogs, affecting pharmacokinetics .
- Sulfur Substituents : Thioether-containing compounds (e.g., phenylsulfanyl derivatives) may exhibit redox activity or metal chelation properties .
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity : Piperazine derivatives (31, 32) and the parent compound show promise in preclinical models, with EC₅₀ values <10 μM in seizure assays .
- Solubility : The hydrochloride form of the parent compound (sc-341143) improves aqueous solubility, facilitating in vivo studies .
- Metabolic Stability : Difluoro analogs (5b, 5c) exhibit prolonged half-lives in microsomal assays due to reduced CYP450 metabolism .
Analytical Characterization
Biological Activity
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, also known as 2-Amino-2-phenylpyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in drug development and therapeutic interventions.
The compound has the molecular formula and a molecular weight of 240.73 g/mol. Its CAS number is 1214020-17-3, and it is often encountered in its hydrochloride form for research purposes .
Research indicates that this compound exhibits activity as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism is crucial for bacterial DNA replication and transcription, making it a promising candidate for antibacterial drug development .
Antibacterial Activity
Studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For example, compounds with similar structural features have shown potency against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that modifications in the structure can enhance the antibacterial efficacy.
Structure-Activity Relationship (SAR)
A systematic evaluation of the structure-activity relationship (SAR) reveals that variations in substituents on the phenyl ring and the pyrrolidine moiety can significantly impact biological activity. For instance, certain substitutions resulted in nanomolar range activities against targeted enzymes, while others led to diminished effects .
| Substituent | Activity (nM) | Comments |
|---|---|---|
| Unsubstituted Phenyl | 1320 | Moderate activity |
| 3,4-Dimethoxy | >30,000 | Poorly tolerated |
| 4-Pyrrolidine | 210 | Retained activity |
| 3-Pyrrolidine | >30,000 | No activity |
In Vivo Studies
In vivo evaluations have indicated that while the compound exhibits high clearance rates in both human and rat microsomes, its metabolic stability is a concern due to rapid metabolism primarily occurring on the pyrrolidine ring. This suggests that further optimization may be necessary to enhance its pharmacokinetic properties .
Clinical Implications
Given its dual inhibition mechanism, there is potential for this compound to be developed into a therapeutic agent against resistant bacterial strains. The ability to inhibit key enzymes involved in bacterial DNA processes positions it as a candidate for further clinical exploration.
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, and how can purity be ensured?
Methodological Answer:
- Step 1 : Start with a diazo acetamide precursor (e.g., 2-diazo-1-(pyrrolidin-1-yl)ethan-1-one) and phenyl-substituted reagents. Use column chromatography (eluent: CH₂Cl₂–Et₂O, 9:1) for purification, achieving yields of ~63% .
- Step 2 : Monitor reaction progress via TLC (Rf = 0.20–0.34 in Et₂O or pentane–Et₂O) and characterize intermediates using IR spectroscopy (amide C=O stretch at ~1646 cm⁻¹) .
- Purity Assurance : Employ NMR to confirm absence of pyrrolidine or solvent residues. For example, observe characteristic proton signals for pyrrolidine (δ 1.90 ppm, 4H) and carbonyl groups (δ 3.54 ppm, 2H) .
Q. How can structural characterization be performed for this compound?
Methodological Answer:
- FT-IR : Identify key functional groups: amide C=O (~1635–1646 cm⁻¹), pyrrolidine C-N (~1250 cm⁻¹), and aromatic C-H stretches (~3063 cm⁻¹) .
- NMR : Use - and -NMR to assign signals. For instance, the pyrrolidine ring protons appear as a multiplet at δ 1.90 ppm, and the carbonyl carbon resonates at ~163.90 ppm .
- Elemental Analysis : Confirm empirical composition (e.g., C: ~60.58%, N: ~14.13%) to validate synthetic accuracy .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve the pyrrolidine ring conformation and amino-phenyl spatial arrangement. SHELXL is preferred for refinement due to its robustness with small-molecule data .
- Enantiomorph-Polarity : Apply Flack’s x parameter to address centrosymmetric ambiguities, which avoids false chirality assignments common in near-symmetric structures .
- Validation : Cross-check with simulated intensity data (e.g., using SHELXE) to confirm twinning or disorder in the crystal lattice .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR signals)?
Methodological Answer:
- Hypothesis 1 : Unexpected signals may arise from rotameric equilibria of the pyrrolidine ring. Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
- Hypothesis 2 : Trace solvent interactions (e.g., DMSO-d₆) can shift proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent effects .
- Advanced Confirmation : Use - COSY or NOESY to map spatial correlations and confirm dynamic processes .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Test lipid peroxidation inhibition (e.g., in hepatic cells) at concentrations of 10–100 µM, referencing organoselenium compounds as positive controls .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like NMDA receptors. Focus on the amino-phenyl moiety’s role in hydrogen bonding .
- Toxicity Screening : Conduct MTT assays on HEK-293 cells to establish IC₅₀ values, ensuring pharmacological relevance while minimizing cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
